molecular formula C5H9N3O4 B120978 ethyl N-(carbamoylcarbamoyl)carbamate CAS No. 154020-13-0

ethyl N-(carbamoylcarbamoyl)carbamate

Cat. No. B120978
M. Wt: 175.14 g/mol
InChI Key: WGFXYQVNLZXJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(carbamoylcarbamoyl)carbamate, commonly known as ECC, is a synthetic chemical compound that has gained significant attention in the field of scientific research. ECC is a carbamate derivative that possesses a unique structure that makes it an ideal candidate for various applications in the laboratory.

Mechanism Of Action

ECC acts as a carbamoylating agent, which means that it can react with amino groups in proteins and peptides. This reaction results in the formation of a carbamoylated derivative of the protein or peptide. The mechanism of action of ECC is similar to that of other carbamoylating agents, such as diethylpyrocarbonate.

Biochemical And Physiological Effects

ECC has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ECC has also been shown to inhibit the growth of various cancer cell lines. Additionally, ECC has been shown to have anti-inflammatory and antioxidant activity.

Advantages And Limitations For Lab Experiments

ECC has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. ECC is also relatively inexpensive compared to other carbamoylating agents. However, ECC has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several potential future directions for research on ECC. One area of interest is the development of new applications for ECC in the field of organic synthesis. Additionally, there is potential for ECC to be used as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of ECC in these areas.

Synthesis Methods

ECC can be synthesized using a variety of methods, including the reaction of ethyl carbamate with cyanogen chloride or the reaction of ethyl carbamate with phosgene. The most common method of synthesis involves the reaction of ethyl carbamate with cyanogen chloride in the presence of a base, such as sodium hydroxide. This process yields ECC as a white crystalline solid.

Scientific Research Applications

ECC has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the determination of various amino acids and peptides. ECC has also been used as a precursor for the synthesis of various compounds, including ureas, thioureas, and guanidines. Additionally, ECC has been used as a catalyst for the synthesis of various organic compounds.

properties

CAS RN

154020-13-0

Product Name

ethyl N-(carbamoylcarbamoyl)carbamate

Molecular Formula

C5H9N3O4

Molecular Weight

175.14 g/mol

IUPAC Name

ethyl N-(carbamoylcarbamoyl)carbamate

InChI

InChI=1S/C5H9N3O4/c1-2-12-5(11)8-4(10)7-3(6)9/h2H2,1H3,(H4,6,7,8,9,10,11)

InChI Key

WGFXYQVNLZXJJG-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)NC(=O)N

Canonical SMILES

CCOC(=O)NC(=O)NC(=O)N

synonyms

Carbamic acid, [[(aminocarbonyl)amino]carbonyl]-, ethyl ester (9CI)

Origin of Product

United States

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